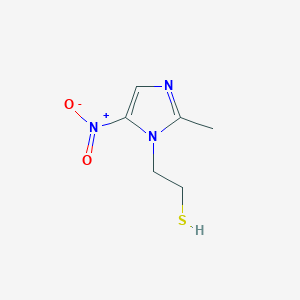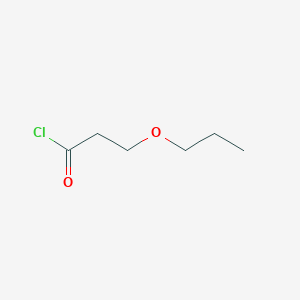
3-Propoxypropanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propoxypropanoyl chloride: is an organic compound with the molecular formula C6H11ClO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and an ether linkage, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Propoxypropanoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-propoxypropanoic acid with thionyl chloride. The reaction typically proceeds as follows:
C6H12O3+SOCl2→C6H11ClO2+SO2+HCl
In this reaction, 3-propoxypropanoic acid is treated with thionyl chloride, resulting in the formation of this compound, sulfur dioxide, and hydrogen chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propoxypropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-propoxypropanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed, usually in anhydrous solvents like diethyl ether or tetrahydrofuran.
Major Products Formed:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
3-Propoxypropanoic Acid: Formed by hydrolysis.
3-Propoxypropanol: Formed by reduction.
Applications De Recherche Scientifique
Chemistry: 3-Propoxypropanoyl chloride is used as a building block in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine: In medicinal chemistry, this compound is used to introduce acyl groups into biologically active molecules, potentially enhancing their pharmacological properties. It is also employed in the synthesis of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: The compound is used in the production of specialty chemicals, including surfactants, plasticizers, and lubricants. Its ability to react with a wide range of nucleophiles makes it versatile for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-propoxypropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in synthetic chemistry to modify the structure and properties of organic compounds.
Molecular Targets and Pathways: In biological systems, the compound can acylate proteins, nucleic acids, and other biomolecules, potentially altering their function. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical research.
Comparaison Avec Des Composés Similaires
3-Chloropropionyl chloride: Similar in structure but contains a chlorine atom instead of a propoxy group.
Propionyl chloride: Lacks the ether linkage present in 3-propoxypropanoyl chloride.
Butyryl chloride: Contains a longer carbon chain but similar reactivity.
Uniqueness: this compound is unique due to the presence of both an acyl chloride group and an ether linkage. This combination of functional groups provides distinct reactivity patterns, making it a versatile reagent in organic synthesis. The ether linkage can influence the compound’s solubility and reactivity, offering advantages in specific synthetic applications.
Propriétés
Numéro CAS |
56680-77-4 |
|---|---|
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
3-propoxypropanoyl chloride |
InChI |
InChI=1S/C6H11ClO2/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3 |
Clé InChI |
MPCOZACGVJODDO-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


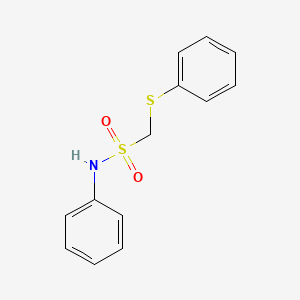
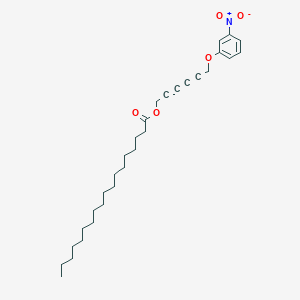
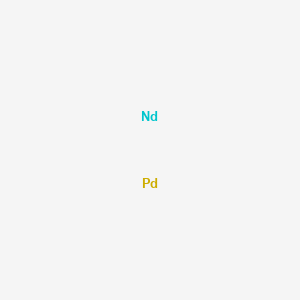


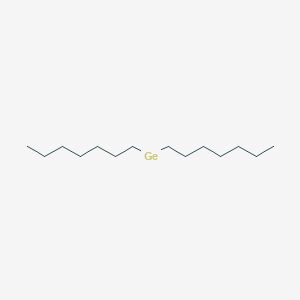

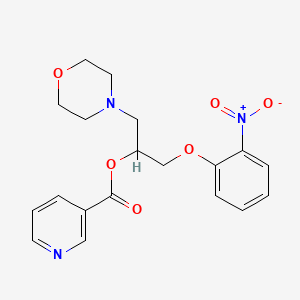
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
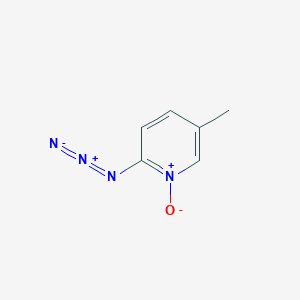
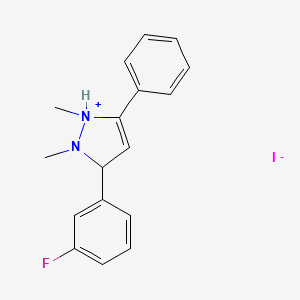
![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
